2-Bromo-4H-cyclopenta[d]thiazol-6(5H)-one
Description
However, structurally analogous compounds with fused heterocyclic systems and bromine substituents are documented. The closest analogue is 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one (CAS: 1211531-11-1), a pyrrolo-thiazolone derivative with a bromine atom at position 2 . Its molecular formula is C₅H₃N₂OSBr (MW: 219.06), featuring a fused pyrrole-thiazole ring system. This compound is commercially available (e.g., Hepeng Biotech and CymitQuimica) and serves as a precursor in medicinal chemistry and materials science .
Properties
Molecular Formula |
C6H4BrNOS |
|---|---|
Molecular Weight |
218.07 g/mol |
IUPAC Name |
2-bromo-4,5-dihydrocyclopenta[d][1,3]thiazol-6-one |
InChI |
InChI=1S/C6H4BrNOS/c7-6-8-3-1-2-4(9)5(3)10-6/h1-2H2 |
InChI Key |
PKLPDCHJWQGPMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1N=C(S2)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Bromo-4H-cyclopenta[d]thiazol-6(5H)-one typically involves the reaction of 5,6-dihydro-4H-cyclopenta[d]thiazol-2-ylamine with bromine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the thiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-Bromo-4H-cyclopenta[d]thiazol-6(5H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures
Common reagents used in these reactions include bromine, amines, thiols, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula CHBrNS and a molecular weight of approximately 204.09 g/mol. Its structure features a five-membered ring containing nitrogen and sulfur, with a bromine substituent that enhances its reactivity.
Chemistry
2-Bromo-4H-cyclopenta[d]thiazol-6(5H)-one serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as nucleophilic substitution, oxidation, and reduction, makes it a versatile intermediate in organic synthesis.
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Nucleophilic Substitution | Sodium hydroxide, potassium tert-butoxide | Various substituted thiazoles |
| Oxidation | Potassium permanganate, hydrogen peroxide | Oxidized derivatives |
| Reduction | Lithium aluminum hydride | Reduced forms |
Biology
Research indicates that 2-Bromo-4H-cyclopenta[d]thiazol-6(5H)-one exhibits significant biological activity. It is studied for its interactions with biomolecules, potentially influencing enzyme activity and receptor interactions.
- Mechanism of Action : The compound's bromine atom and heterocyclic structure allow it to participate in various biochemical pathways, which may lead to therapeutic effects.
Medicine
The compound is being investigated for its potential as a pharmaceutical intermediate or active ingredient in drug formulations. Preliminary studies suggest that it may possess antimicrobial and anticancer properties.
- Case Study : A study published in PubMed Central explored the synthesis of thiazole derivatives, including 2-Bromo-4H-cyclopenta[d]thiazol-6(5H)-one, which demonstrated promising antibacterial activity against Candida albicans and other pathogens .
Industry
In industrial applications, 2-Bromo-4H-cyclopenta[d]thiazol-6(5H)-one is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for creating specialized coatings and polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-4H-cyclopenta[d]thiazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and the thiazole ring play crucial roles in its reactivity and biological activity. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one with structurally related thiazolone derivatives from the evidence:
Key Structural and Functional Differences:
Core Heterocyclic System :
- The pyrrolo-thiazolone derivatives (e.g., bromo- and chloro-pyrrolo compounds) have a five-membered pyrrole ring fused to thiazolone, offering compact steric profiles suitable for small-molecule drug design .
- Triazolo-thiazolone derivatives (e.g., ) incorporate a triazole ring, enhancing π-π stacking interactions and hydrogen-bonding capacity, which is critical for crystallographic applications .
Bulky substituents like hexyloxybenzylidene () or dimethylaminobenzylidene () extend conjugation, altering electronic properties for optoelectronic or surfactant applications .
Crystallographic Behavior :
- The dimethoxybenzylidene derivative () exhibits near-planar geometry (1.37° deviation) and C-H···N hydrogen bonding, forming bilayers in the crystal lattice. Such features are absent in simpler pyrrolo-thiazolones, highlighting the role of substituents in supramolecular assembly .
Research Implications
- Medicinal Chemistry : Bromo-pyrrolo-thiazolone’s compact structure makes it a candidate for kinase inhibitor development, while chloro analogues () could serve as cheaper alternatives .
- Materials Science : Triazolo-thiazolones with extended conjugation () show promise in organic semiconductors or liquid crystals due to their planar architectures and substituent-driven tunability .
- Crystallography : Derivatives like those in demonstrate the utility of thiazolones in studying intermolecular interactions and crystal engineering .
Biological Activity
2-Bromo-4H-cyclopenta[d]thiazol-6(5H)-one is a compound that belongs to the thiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The chemical structure of 2-bromo-4H-cyclopenta[d]thiazol-6(5H)-one can be represented as follows:
- Molecular Formula : C₆H₆BrN₃S
- SMILES : C1CC2=C(C1)SC(=N2)Br
- InChIKey : DMQBHCRIFUDQMJ-UHFFFAOYSA-N
Antimicrobial Activity
Thiazole derivatives, including 2-bromo-4H-cyclopenta[d]thiazol-6(5H)-one, have been studied for their antimicrobial properties. Research indicates that compounds with similar thiazole structures exhibit significant activity against various bacterial and fungal strains.
Antifungal Activity
In a study evaluating the antifungal activity of thiazole derivatives, it was found that certain compounds were effective against Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.92 to 4.23 mM, indicating moderate antifungal activity compared to standard antifungal agents like fluconazole .
Antibacterial Activity
The antibacterial properties of thiazole derivatives have also been documented. For instance, several derivatives showed potent activity against Micrococcus luteus and Bacillus spp., with MIC values as low as 1.95–3.91 μg/mL . These findings suggest that 2-bromo-4H-cyclopenta[d]thiazol-6(5H)-one may possess similar antibacterial potential.
Structure-Activity Relationship (SAR)
The biological activity of thiazole compounds is closely linked to their structural features. Key observations include:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups such as nitro (NO₂) at the para position enhances antimicrobial activity.
- Lipophilicity : Increased lipophilicity through modifications (e.g., replacing NH₂ with benzamide) positively impacts antimicrobial efficacy .
Case Studies and Research Findings
Several studies have highlighted the biological activities of thiazoles:
- Study on Antifungal Activity :
- Antibacterial Evaluation :
- Cytotoxicity Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
